Cas no 670270-26-5 (11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene)
670270-26-5 structure
Product Name:11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
Numero CAS:670270-26-5
MF:C20H17N3OS
MW:347.433482885361
CID:6532392
PubChem ID:3869194
Update Time:2024-01-06
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
- SR-01000908331-1
- 7-methyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- AKOS000811892
- SR-01000908331
- 670270-26-5
- 7-methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- F1142-5939
- AKOS016356649
- 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
-
- Inchi: 1S/C20H17N3OS/c1-12-7-8-14-16(10-12)25-20-17(14)19(22-11-23-20)24-15-6-2-4-13-5-3-9-21-18(13)15/h2-6,9,11-12H,7-8,10H2,1H3
- Chiave InChI: RPDKBQLBVWLPOB-UHFFFAOYSA-N
- Sorrisi: S1C2C(=C(N=CN=2)OC2=CC=CC3=CC=CN=C23)C2=C1CC(C)CC2
Proprietà calcolate
- Massa esatta: 347.10923335g/mol
- Massa monoisotopica: 347.10923335g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 2
- Complessità: 478
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 76.1Ų
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1142-5939-2μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-5μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-10μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-20μmol |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-1mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-2mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-3mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-4mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-5mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1142-5939-10mg |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
670270-26-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
670270-26-5 (11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso